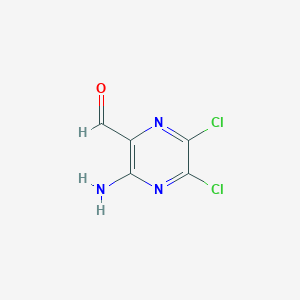

3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Description

Properties

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h1H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCCNYNDDCDAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538499 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89167-48-6 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrazine Scaffold: A Technical Guide to Pharmacological Versatility

Executive Summary: The "Privileged" 1,4-Diazine

In the landscape of medicinal chemistry, the pyrazine ring (1,4-diazine) is not merely a structural linker; it is a "privileged scaffold" capable of diverse ligand-target interactions. Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a para-nitrogen arrangement that lowers its basicity (

This guide dissects the biological activity of pyrazine derivatives, moving from established mechanisms in tuberculosis and virology to emerging roles in oncology and neuroprotection.

Antimycobacterial Potency: The Pyrazinamide Paradigm

Primary Indication: Tuberculosis (TB) Key Compound: Pyrazinamide (PZA)[1][2]

Pyrazinamide is the cornerstone of modern short-course TB therapy, unique for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) persisters residing in acidic environments (e.g., macrophage phagolysosomes).

Mechanism of Action (The "Acidification" Hypothesis)

PZA is a prodrug.[3][4] Its activity is contingent upon a specific bio-activation pathway that exploits the bacterium's own enzymes.[2]

-

Passive Diffusion: PZA enters the Mtb cell via passive diffusion.

-

Activation: The enzyme Pyrazinamidase (PncA) converts PZA into the active moiety, Pyrazinoic Acid (POA) .[1][2][3]

-

Efflux & Re-entry: POA is effluxed by the pump. In the acidic extracellular environment (pH 5.5), POA becomes protonated (H-POA).

-

The Proton Cycle: Lipid-soluble H-POA re-enters the cell and dissociates in the neutral cytoplasm, releasing a proton. This collapses the proton motive force (PMF) and acidifies the cytoplasm, leading to cell death.

-

Target Inhibition: Intracellular POA also inhibits RpsA (ribosomal protein S1, blocking trans-translation) and PanD (aspartate decarboxylase, blocking Coenzyme A synthesis).

Visualization: PZA Activation Pathway

Caption: The bio-activation cycle of Pyrazinamide (PZA) in M. tuberculosis, highlighting the critical role of PncA and pH-dependent proton shuttling.

Antiviral Activity: The Favipiravir Mechanism

Primary Indication: Influenza, Ebola, SARS-CoV-2 Key Compound: Favipiravir (T-705)[5][6]

Favipiravir is a pyrazinecarboxamide derivative (6-fluoro-3-hydroxy-2-pyrazinecarboxamide).[5] Unlike PZA, its mechanism targets the viral replication machinery directly.

Mechanism: Lethal Mutagenesis

Favipiravir functions as a purine nucleoside analog.

-

Activation: Intracellular phosphoribosylation converts it to Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) .[5][7][8]

-

Target: The viral RNA-dependent RNA polymerase (RdRp).[5][7]

-

Action: RdRp mistakenly recognizes Favipiravir-RTP as a guanosine or adenosine analog. Its incorporation leads to chain termination or, more commonly, an accumulation of transition mutations (C-to-U and G-to-A) during viral RNA synthesis. This "error catastrophe" renders the viral progeny non-infectious.

Oncology & Neuroprotection: Expanding Horizons

Proteasome Inhibition (Oncology)

While not a simple pyrazine, Bortezomib (Velcade) utilizes a pyrazine ring in its N-terminal cap.

-

Role of Pyrazine: The pyrazine moiety confers metabolic stability against aminopeptidases and facilitates hydrogen bonding within the S3 subsite of the 20S proteasome. This illustrates the scaffold's utility in peptide mimetics.

Neuroprotection (Ischemic Stroke)

Ligustrazine (Tetramethylpyrazine, TMP) is a bioactive alkaloid from Ligusticum wallichii.[9]

-

Mechanism: TMP acts as a calcium channel blocker and a scavenger of Reactive Oxygen Species (ROS). It inhibits the expression of pro-inflammatory cytokines (TNF-

, IL-1

Comparative Activity Data

| Compound | Primary Target | Indication | Key Pharmacological Metric |

| Pyrazinamide | PncA / RpsA | Tuberculosis | MIC: 20–50 |

| Favipiravir | Viral RdRp | Influenza/RNA Viruses | EC |

| Ligustrazine | Ca | Ischemic Stroke | IC |

| Bortezomib | 20S Proteasome | Multiple Myeloma | K |

Strategic Synthesis: The Condensation Protocol

The most robust method for generating substituted pyrazines is the condensation of 1,2-diamines with 1,2-dicarbonyls. This reaction is thermodynamically driven by the formation of the aromatic ring (after oxidation).

Protocol: Synthesis of 2,3-Diphenylpyrazine

Objective: Synthesize 2,3-diphenylpyrazine via condensation of benzil and ethylenediamine.

Reagents:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethylenediamine[10]

-

Ethanol (Solvent)

-

KOH (Catalyst/Base)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of Benzil in 20 mL of refluxing ethanol.

-

Addition: Add 12 mmol of ethylenediamine dropwise to the hot solution.

-

Reflux: Heat the mixture at reflux (

C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). -

Oxidation (Spontaneous): The initial intermediate is a dihydropyrazine. In the presence of air (or mild oxidants like DDQ if needed), it aromatizes to the pyrazine.

-

Work-up: Cool the solution to

C. The product usually precipitates. -

Purification: Filter the solid and recrystallize from ethanol/water.

Visualization: Synthetic Workflow

Caption: General synthetic route for pyrazine derivatives via condensation and subsequent aromatization.

Validated Assay Protocol: REMA for Anti-TB Screening

To verify the biological activity of synthesized pyrazine derivatives, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against Mtb.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria.

Protocol:

-

Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD

0.6–0.8). -

Dilution: Dilute culture to

CFU/mL in 7H9 broth. Crucial: For PZA derivatives, adjust broth pH to 6.0, as PZA activity is pH-dependent. -

Plating: Add 100

L of culture to 96-well plates containing serial dilutions of the test compound. -

Controls:

-

Positive Control: Rifampicin or Isoniazid.

-

Negative Control: DMSO (solvent) only.

-

-

Incubation: Incubate at

C for 7 days. -

Development: Add 30

L of 0.02% Resazurin solution. Incubate for 24 hours. -

Readout:

-

Blue: No growth (Active compound).

-

Pink: Growth (Inactive compound).

-

Measure fluorescence (Ex 530nm / Em 590nm) for quantitative IC

.

-

References

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

-

Furuta, Y., et al. (2017).[5][11] Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[5] Proceedings of the Japan Academy, Series B. Link

-

Dolezal, M., et al. (2009). Pyrazine derivatives: A patent review (2006–2008). Recent Patents on Anti-Infective Drug Discovery. Link

-

Zhang, Z., et al. (2013). Tetramethylpyrazine: A review on its pharmacological activities. Evidence-Based Complementary and Alternative Medicine. Link

-

Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde for Research and Development Applications

Section 1: Introduction and Compound Profile

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amine, two chlorine atoms, and an aldehyde on a pyrazine core—makes it a versatile building block for synthesizing more complex molecules with potential biological activity. Pyrazine derivatives, for instance, are core structures in various therapeutic agents, including antivirals.[1][2]

Given its reactive nature and the absence of a specific, publicly available Safety Data Sheet (SDS), this guide has been synthesized from data on closely related structural analogs to establish a robust framework for its safe handling. This document is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₅H₃Cl₂N₃O |

| Molecular Weight | 208.01 g/mol |

| CAS Number | Not Available |

| Physical Form | Assumed to be a solid |

Section 2: Hazard Identification and Toxicological Assessment

A comprehensive toxicological profile for this compound is not available. Therefore, a conservative approach based on the hazard profiles of structurally similar compounds is necessary. Analogs such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate and various dichloropyrazines are known to cause skin, eye, and respiratory irritation.[3][4] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.

Based on this data, the compound should be handled as a hazardous substance with the following potential classifications:

| Hazard Class | Hazard Statement | GHS Code | Primary Reference Analog |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the implementation of a multi-layered safety approach, prioritizing engineering controls to minimize exposure, supplemented by mandatory personal protective equipment.

Hierarchy of Controls

The most effective safety strategy involves applying the hierarchy of controls. Since elimination or substitution of this specific building block is often not feasible in a research context, the focus must be on robust engineering controls, stringent administrative procedures, and appropriate PPE.

Caption: Hierarchy of Controls adapted for laboratory use of the target compound.

Engineering Controls

Due to the risk of inhaling fine dust particles, which may cause respiratory irritation, all manipulations of solid this compound must be conducted within a certified chemical fume hood.[3][5] The fume hood provides critical ventilation to protect the user from vapours and airborne particulates.

Personal Protective Equipment (PPE)

PPE provides a final barrier between the researcher and the chemical. The selection of PPE must be based on the potential hazards identified.[6]

| Protection Type | Specification | Rationale and Standard |

| Eye Protection | Chemical safety goggles | Protects against dust, splashes, and vapours. Must conform to European standard EN 166 or equivalent.[5] |

| Hand Protection | Nitrile protective gloves | Provides a barrier against skin contact. Check for breakthrough times and replace immediately if contaminated.[5] |

| Body Protection | Long-sleeved laboratory coat | Protects skin from accidental contact and spills.[5] |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required only if engineering controls fail or for cleaning large spills where dust generation is unavoidable. A P95 (US) or P1 (EU) particle respirator may be sufficient for nuisance exposures.[5][7] |

Section 4: Standard Operating Procedure (SOP) for Handling

A self-validating protocol ensures that safety is integrated into the workflow. The following step-by-step methodology is required for handling the solid compound.

Objective: To safely weigh and transfer this compound for use in a chemical reaction.

Methodology:

-

Preparation:

-

Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as specified in Table 3.

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood to minimize movement in and out of the controlled area.

-

-

Aliquotting and Weighing:

-

Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the powder.

-

Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

-

Causality Note: Perform this transfer slowly and close to the work surface to minimize dust generation. The fine nature of many organic solids makes them prone to becoming airborne.[8]

-

Tightly close the main container immediately after removing the required amount.[9]

-

-

Transfer and Dissolution:

-

If weighed into a boat, carefully transfer the solid into the reaction vessel.

-

Add the desired solvent to the vessel to wet the solid, which significantly reduces the risk of dust formation.

-

Rinse the weigh boat with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete and quantitative transfer.

-

-

Cleanup:

-

Carefully wipe down the spatula with a solvent-dampened cloth.

-

Dispose of the weigh boat, bench paper, and any contaminated cleaning materials into a dedicated solid hazardous waste container located within the fume hood.

-

Wipe the work surface with an appropriate solvent and then with soap and water.

-

Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[9]

-

Section 5: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

-

Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][9] This prevents potential degradation from moisture or heat and contains the material.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or hazardous reactions.[4]

-

Hazardous Decomposition: When involved in a fire, the compound may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][7]

Section 6: Emergency Procedures

Preparedness for accidental exposure or spills is mandatory.

Spill Response

In the event of a spill, a calm and systematic response is crucial.

Caption: A workflow for responding to a laboratory spill of the compound.

Protocol for a Manageable Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection if dust is present.[7]

-

Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent further dispersal.

-

Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste. Do not create dust.[7]

-

Clean the spill area thoroughly with a cloth dampened with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

First Aid Measures

Immediate and correct first aid is vital in case of accidental exposure.[5]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][10]

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Fire Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazards: As noted, combustion can release toxic and corrosive gases like NOx and HCl. Firefighters must wear self-contained breathing apparatus (SCBA).[7]

Section 7: Waste Disposal

All waste containing this compound, whether in solid or solution form, must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures should be stored in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[5][12]

Section 8: Conclusion

While this compound is a valuable synthetic intermediate, its handling demands a high level of caution due to its potential irritant and toxic properties. The foundational principles for its safe use are: strict adherence to using engineering controls like a chemical fume hood, the consistent and correct use of personal protective equipment, the implementation of detailed standard operating procedures, and thorough preparation for emergency situations. By understanding the causality behind these safety measures, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

- MSDS of 3,6-dichloropyrazine-2-carbaldehyde.Google Cloud.

- SAFETY DATA SHEET: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.AFG Bioscience LLC.

- Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxyl

- SAFETY DATA SHEET: 2,6-Dichloropyrazine.Thermo Fisher Scientific.

- SAFETY DATA SHEET: 2,3-Dichloropyrazine.Thermo Fisher Scientific.

- SAFETY DATA SHEET: 2,6-Dichloropyrazine.Fisher Scientific.

- SAFETY DATA SHEET: 2-Aminopyrazine.Fisher Scientific.

- SAFETY DATA SHEET: 2,6-Dichlorobenzaldehyde.Fisher Scientific.

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

- SAFETY DATA SHEET: Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties.PubMed.

- A kind of synthetic method and application of favipiravir.

- SAFETY DATA SHEET: 4'-Amino-2',5'-diethoxybenzanilide.Sigma-Aldrich.

- Recent advances made in the synthesis of small drug molecules for clinical applic

- SAFETY DATA SHEET: 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde.

- Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction...PubMed Central.

- The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides.Journal of Organic and Pharmaceutical Chemistry.

- Fabrazyme® (agalsidase beta)

- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides.proLékaře.cz.

- SAFETY DATA SHEET: Tri(Amino-PEG4-amide)-amine, TFA salt.BroadPharm.

- Supporting Inform

- Personal protective equipment for preparing toxic drugs.GERPAC.

- The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl).

- Inactivation of Risk Group-3 Agents for Transfer to BSL-2 Labor

Sources

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. gerpac.eu [gerpac.eu]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. afgsci.com [afgsci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Sourcing & Handling Guide: 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Topic: 3-Amino-5,6-dichloropyrazine-2-carbaldehyde Commercial Suppliers & Technical Guide Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.[1]

Strategic Acquisition of a Labile Pteridine Scaffold

Executive Summary

This compound (CAS 89167-48-6 ) is a high-value heterocyclic building block primarily utilized in the synthesis of pteridines , pyrazinopyrimidines , and kinase inhibitors.[1] Unlike its oxidized congener (the carboxylic acid) or its ester derivatives, this aldehyde is chemically labile. It possesses an ortho-amino aldehyde motif that predisposes it to self-condensation and oxidation.[1]

Consequently, commercial availability is often restricted to "Make-on-Demand" or specialized catalog suppliers, rather than bulk commodity vendors. This guide outlines the verified supplier landscape, quality control (QC) protocols to validate incoming batches, and a contingency synthesis strategy for when stock is unavailable.

Chemical Profile & Significance

The "Hot" Scaffold

The molecule represents a "divergent point" in heterocyclic chemistry. The 2-carbaldehyde and 3-amino groups are positioned perfectly for Gabriel-Isay condensations with

| Property | Specification |

| CAS Number | 89167-48-6 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 192.00 g/mol |

| Appearance | Yellow to orange solid (typical of amino-pyrazines) |

| Solubility | DMSO, DMF, THF; sparingly soluble in non-polar solvents.[1] |

| Stability | Low. Prone to oxidation (to acid) and polymerization. |

Critical Reactivity Insight

The electron-withdrawing effect of the two chlorine atoms at positions 5 and 6 increases the electrophilicity of the aldehyde carbonyl. While this accelerates downstream condensation reactions, it also makes the compound sensitive to hydration and air oxidation. It is rarely shelf-stable at room temperature for prolonged periods. [1]

Commercial Supplier Landscape

Due to its stability profile, major catalog houses (e.g., Sigma-Aldrich/Millipore) often list the precursor (Methyl ester or Acid) rather than the aldehyde itself. Sourcing requires targeting specialized heterocyclic vendors.

Primary Tier: Verified Catalog Suppliers

These suppliers list specific catalog numbers and are known to maintain stock or rapid synthesis capabilities for this CAS.

| Supplier | Region | Catalog # | Stock Status (Est.) |

| BLD Pharm | Global/USA | BD0078211 / 89167-48-6 | High Probability (Frequent stock) |

| ChemShuttle | USA/China | 142259 | Lead time often < 2 weeks |

| Sinfoo Biotech | China | A037236 | Bulk/Process scale source |

| 2A Biotech | USA | 2A-0129018 | Research scale (mg to g) |

Strategic Sourcing Decision Matrix

When the aldehyde is out of stock (a common occurrence), the most efficient path is often to purchase the Methyl Ester precursor and perform a controlled reduction.

Figure 1: Strategic sourcing workflow. If the aldehyde is unavailable, the methyl ester (CAS 1458-18-0) is a stable, readily available alternative that can be reduced in-house.[1]

Quality Control & Validation (Trustworthiness)

Incoming batches of this compound must be validated immediately upon receipt.[1] The "Certificate of Analysis" (CoA) is insufficient due to potential degradation during transit.

The "Self-Validating" QC Protocol

Perform these three tests in sequence to accept or reject the material.

-

Visual Inspection:

-

Pass: Bright yellow/orange crystalline solid.

-

Fail: Dark brown gum or sticky residue (indicates polymerization).

-

-

H NMR (DMSO-d

-

Aldehyde Proton: Look for a sharp singlet at

9.8–10.2 ppm . -

Amino Group: Broad singlet at

7.5–8.0 ppm (exchangeable). -

Impurity Check: Absence of broad "hump" in the aromatic region (polymer) and absence of carboxylic acid peak (

> 12 ppm).

-

-

LC-MS (ESI+):

-

Target Ion: [M+H]

= 191.9/193.9 (distinctive dichloro isotope pattern 9:6:1). -

Common Artifact: You may see the hydrate (M+18) or hemiacetal if methanol is used as the carrier solvent. Do not reject solely based on M+18/M+32 peaks in LCMS; rely on NMR.

-

Figure 2: Quality Control Triage. Critical decision points rely on NMR integrity of the aldehyde proton.

Handling & Synthetic Application

Storage Protocols

-

Temperature: Store at -20°C (long term) or 2-8°C (active use).

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Amber glass (light sensitive).

Experimental Case Study: Pteridine Synthesis

The primary utility of this scaffold is the synthesis of 6,7-disubstituted pteridines. Below is a standard protocol for condensing the aldehyde with an amidine or ketone.

Protocol: Condensation with Acetamidine

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous Ethanol.

-

Activation: Add 1.2 eq of Acetamidine hydrochloride.

-

Base: Add 2.5 eq of Piperidine or DIPEA (catalytic base is often sufficient, but stoichiometry drives the HCl removal).

-

Reflux: Heat to 80°C for 4–6 hours. The color will deepen significantly.

-

Workup: Cool to 0°C. The pteridine product often precipitates. Filter and wash with cold ethanol.

Figure 3: Reaction pathway for the synthesis of a dichloropteridine core.

References

-

BLD Pharm. Product Catalog: this compound (CAS 89167-48-6).[1][2][3][4][5] Retrieved from [1]

-

ChemShuttle. Building Blocks Catalog: Pyrazine Derivatives. Retrieved from [1]

-

Sinfoo Biotech. Fine Chemical Intermediates. Retrieved from

-

National Institutes of Health (NIH). Pterin chemistry and its relationship to the molybdenum cofactor. (Discussion of Gabriel-Isay condensation mechanisms). Retrieved from

-

PubChem. Compound Summary: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (Precursor).[1] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazine-Based Ligands in Metal Catalysis

Introduction: The Ascendancy of Pyrazine Ligands in Catalysis

The pyrazine scaffold, a nitrogen-containing heterocycle, has emerged as a privileged structural motif in the design of ligands for metal catalysis.[1] Its unique electronic properties, stemming from the presence of two electron-withdrawing nitrogen atoms, allow for the fine-tuning of the steric and electronic environment of a coordinated metal center. This modulation is critical for influencing the activity, selectivity, and stability of catalytic systems. Pyrazine-based ligands have demonstrated significant utility in a wide array of catalytic transformations, including cross-coupling reactions, polymerization, and hydrogenation.[2][3][4] Their ability to act as bridging ligands also facilitates the formation of multinuclear metal complexes, enabling cooperative catalytic effects.[5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various classes of pyrazine-based ligands. The methodologies presented are grounded in established synthetic transformations and are designed to be adaptable for the generation of diverse ligand libraries. The rationale behind key experimental choices is elucidated to empower researchers in their ligand design and synthesis endeavors.

Strategic Approaches to Pyrazine Ligand Synthesis

The synthesis of pyrazine-based ligands can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrazine core and the de novo construction of the pyrazine ring with subsequent or concurrent installation of coordinating moieties.

I. Functionalization of Halogenated Pyrazines: A Versatile Platform

A highly effective and widely employed strategy for the synthesis of substituted pyrazine ligands is the functionalization of commercially available halopyrazines, such as 2,5-dichloropyrazine.[6] The electron-deficient nature of the pyrazine ring renders the halogen substituents susceptible to a variety of transition metal-catalyzed cross-coupling reactions.[1][3]

Key Methodologies:

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents.[3][7] The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions.

-

Stille Cross-Coupling: Another palladium-catalyzed C-C bond-forming reaction that utilizes organostannane reagents. It is particularly useful for the synthesis of complex molecules and has been employed in the preparation of pyrazine-based polymers.[3]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing a direct route to N-substituted pyrazine ligands.[6]

-

Sonogashira Coupling: This methodology facilitates the formation of C-C triple bonds, introducing alkynyl functionalities onto the pyrazine core.[3]

-

Heck Coupling: This reaction allows for the formation of C-C bonds between the pyrazine ring and alkenes.[3]

The sequential application of these cross-coupling reactions on di- or poly-halogenated pyrazines allows for the synthesis of unsymmetrically substituted ligands with precise control over the final architecture.

Caption: Sequential Suzuki-Miyaura coupling for unsymmetrical ligand synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical 2,5-Diarylpyrazine Ligand via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2,5-bis(4-methoxyphenyl)pyrazine from 2,5-dichloropyrazine and 4-methoxyphenylboronic acid.

Materials:

-

2,5-Dichloropyrazine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Toluene

-

Water

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2,5-dichloropyrazine (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of degassed toluene.

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the reaction flask.

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.[5]

| Reagent | Molar Equiv. | Purpose |

| 2,5-Dichloropyrazine | 1.0 | Starting material |

| 4-Methoxyphenylboronic acid | 2.2 | Aryl source |

| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor |

| PPh₃ | 0.08 | Ligand for palladium |

| K₂CO₃ | 3.0 | Base |

| 1,4-Dioxane/Water | - | Solvent system |

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms an active Pd(0) species in situ, which is essential for the catalytic cycle.

-

Base: Potassium carbonate is a commonly used inorganic base that is effective in the transmetalation step of the Suzuki-Miyaura coupling.

-

Solvent System: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents.

II. De Novo Synthesis of the Pyrazine Ring

Key Methodologies:

-

Condensation of α-Diketones with 1,2-Diamines: This is a classical and straightforward method for forming the pyrazine ring.[8] The subsequent oxidation of the initially formed dihydropyrazine yields the aromatic pyrazine.

-

Dehydrogenative Coupling: This modern approach involves the coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines, often catalyzed by transition metals.[9]

-

Biomimetic Synthesis from α-Amino Aldehydes: Inspired by natural product biosynthesis, the homodimerization of α-amino aldehydes followed by air oxidation provides a route to 2,5-disubstituted pyrazines.[10]

Caption: General workflow for the de novo synthesis of pyrazines.

Protocol 2: Synthesis of 2,3-Diphenylpyrazine via Condensation

This protocol outlines the synthesis of 2,3-diphenylpyrazine from benzil and ethylene diamine.

Materials:

-

Benzil

-

Ethylene diamine

-

Ethanol

-

Acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve benzil (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Diamine: Slowly add ethylene diamine (1.1 eq) to the solution.

-

Catalyst: Add a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Crystallization: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: The product can be further purified by recrystallization from ethanol if necessary.

-

Characterization: Confirm the structure of the product by NMR spectroscopy and melting point analysis.

| Reagent | Molar Equiv. | Purpose |

| Benzil | 1.0 | α-Diketone precursor |

| Ethylene diamine | 1.1 | 1,2-Diamine precursor |

| Acetic acid | Catalytic | Acid catalyst |

| Ethanol | - | Solvent |

Rationale for Experimental Choices:

-

Acid Catalyst: Acetic acid catalyzes the condensation reaction between the carbonyl groups of benzil and the amino groups of ethylene diamine.

-

Solvent: Ethanol is a suitable solvent for the reactants and allows for easy crystallization of the product upon cooling.

Applications in Metal Catalysis

The judicious design and synthesis of pyrazine-based ligands are paramount to their successful application in metal catalysis. The electronic nature of the pyrazine ring can be tuned by the introduction of electron-donating or electron-withdrawing substituents, which in turn influences the properties of the metal catalyst. For instance, electron-withdrawing groups can enhance the Lewis acidity of the metal center, which can be beneficial in certain catalytic cycles. Conversely, electron-donating groups can increase the electron density on the metal, potentially promoting oxidative addition steps.

The modular nature of the synthetic routes described herein allows for the creation of a vast library of pyrazine-based ligands with tailored steric and electronic properties for specific catalytic applications.

Characterization and Purification

The successful synthesis of pyrazine-based ligands relies on rigorous purification and characterization.

-

Purification: Common purification techniques include column chromatography, recrystallization, and distillation.[11] The choice of method depends on the physical properties of the ligand.

-

Characterization: A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized ligands. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

-

X-ray Crystallography: Provides unambiguous structural determination for crystalline solids.[5]

-

Conclusion

The synthesis of pyrazine-based ligands is a dynamic and evolving field that continues to provide innovative solutions for challenges in metal catalysis. The protocols and strategies outlined in this guide offer a solid foundation for researchers to design and synthesize novel ligands with tailored properties. The versatility of the pyrazine scaffold, coupled with the power of modern synthetic methodologies, ensures that these ligands will remain at the forefront of catalyst development for the foreseeable future.

References

-

Massey University. (n.d.). Pyrazine based ligands. Massey Research Online. Retrieved from [Link]

-

Kumar, A., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4591-4595. Retrieved from [Link]

-

de Oliveira, K. T., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2469. Retrieved from [Link]

-

Nam, S., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11974-11981. Retrieved from [Link]

-

Zehnder, T. A., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganics, 11(8), 335. Retrieved from [Link]

-

Anaby, A., et al. (2015). Synthesis and Reactivity of Iron Complexes with a New Pyrazine-Based Pincer Ligand, and Application in Catalytic Low-Pressure Hydrogenation of Carbon Dioxide. Inorganic Chemistry, 54(21), 10513-10524. Retrieved from [Link]

-

Chemistry Channel. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube. Retrieved from [Link]

-

Rafferty, R. J., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of Organic Chemistry, 87(5), 2136-2158. Retrieved from [Link]

-

Joule, J. A., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3719. Retrieved from [Link]

-

Al-Najjar, A. A., et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. Crystals, 12(2), 241. Retrieved from [Link]

-

White, T. A., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts, 11(1), 85. Retrieved from [Link]

-

JoVE. (2022, August 18). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. YouTube. Retrieved from [Link]

-

Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. Retrieved from [Link]

-

Chylewska, A., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

-

van der Est, A., et al. (2021). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 1(1), 4-17. Retrieved from [Link]

-

Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Retrieved from [Link]

-

Kianfar, A. H., et al. (2023). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Crystals, 13(8), 1193. Retrieved from [Link]

-

Synthesis Workshop. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Retrieved from [Link]

-

Kianfar, A. H., et al. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. Preprints.org. Retrieved from [Link]

-

van der Est, A., et al. (2021). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 1(1), 4-17. Retrieved from [Link]

-

de Oliveira, E. C., et al. (2025). Synthesis, Characterization, and Photochemical Properties of a New Square Mn(I)-Ru(II) Complex Using Pyrazine as Bridge Ligand. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mro.massey.ac.nz [mro.massey.ac.nz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoenzymatic Cascade Synthesis of Asymmetric Pyrazine Derivatives

Executive Summary

Pyrazine derivatives represent a privileged scaffold in medicinal chemistry (e.g., Pyrazinamide, Bortezomib) and the flavor industry (alkylpyrazines).[1] Traditional chemical synthesis—typically the condensation of 1,2-diamines with 1,2-dicarbonyls—often suffers from harsh conditions and poor regioselectivity when synthesizing asymmetric derivatives.

This guide details a chemoenzymatic cascade that leverages the stereoelectronic specificity of

Mechanism of Action

The core of this workflow is a "smart cascade" where the enzyme performs the difficult discrimination task, and chemical thermodynamics drives the ring closure.

-

Biocatalytic Transamination: The

-TA transfers an amino group from an amine donor (e.g., Isopropylamine or L-Alanine) to one specific carbonyl of the -

Spontaneous Dimerization: The resulting

-amino ketone is chemically unstable. Two molecules spontaneously condense (Knorr-type condensation) to form a dihydropyrazine intermediate. -

Oxidative Aromatization: The dihydropyrazine undergoes oxidation (often spontaneous via atmospheric oxygen or aided by mild oxidants) to form the aromatic pyrazine core.

Pathway Visualization

Figure 1: The chemoenzymatic cascade. The enzyme ensures regioselective amination, while the chemical instability of the intermediate drives cyclization.

Experimental Protocol

Materials & Equipment

-

Enzyme: Commercial

-Transaminase (e.g., ATA-113, ATA-117, or Vibrio fluvialis -

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Substrate: 1-Phenyl-1,2-propanedione (Model asymmetric substrate).

-

Amine Donor: Isopropylamine (IPA) or L-Alanine.

-

Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.

-

Solvent: DMSO (Co-solvent, max 10% v/v).

-

Equipment: Thermoshaker (Eppendorf), pH meter, HPLC (C18 column).

Protocol: One-Pot Cascade Synthesis

Step 1: Buffer Preparation & Cofactor Mix Dissolve PLP (1 mM final concentration) in 100 mM KPi buffer (pH 7.5). PLP is light-sensitive; wrap the container in foil.

-

Expert Insight: PLP forms a Schiff base with the enzyme active site. Pre-incubation of the enzyme with PLP for 10-15 minutes ensures full holoenzyme formation before substrate addition.

Step 2: Substrate Solution Prepare a 200 mM stock solution of 1-Phenyl-1,2-propanedione in DMSO.

-

Caution:

-Diketones can be volatile and skin irritants. Handle in a fume hood.

Step 3: Reaction Initiation In a 20 mL glass vial, combine:

-

Buffer: 9 mL KPi/PLP solution.

-

Amine Donor: Add Isopropylamine (IPA) to a final concentration of 200 mM (10 equivalents). Adjust pH back to 7.5 using 6M HCl (IPA is highly basic).

-

Enzyme: Add 10 mg lyophilized

-TA powder. -

Substrate: Add 0.5 mL of Substrate Stock (10 mM final concentration).

-

Total Volume: Adjust to 10 mL.

Step 4: Incubation Incubate at 30°C with orbital shaking at 180 rpm for 24 hours.

-

Critical Control Point: Do not seal the vial air-tight if relying on atmospheric oxidation. Use a breathable membrane or leave the cap slightly loose to allow

exchange, which facilitates the final aromatization step.

Step 5: Workup & Analysis

-

Quench reaction by adding

of 10M NaOH (pH > 12) or saturate with -

Extract twice with Ethyl Acetate (

). -

Dry organic layer over

and evaporate solvent. -

Analyze via HPLC (UV 254 nm) or GC-MS.

Results & Data Analysis

Regioselectivity Comparison

The primary advantage of this protocol is regiocontrol. In chemical synthesis, a nucleophile attacks both carbonyls of 1-phenyl-1,2-propanedione indiscriminately. The

Table 1: Regioselectivity of Pyrazine Synthesis

| Method | Substrate | Major Product | Regioisomeric Ratio (rr) | Yield |

| Chemical ( | 1-Phenyl-1,2-propanedione | Mixture | ~ 55:45 | 40-60% |

| Chemoenzymatic ( | 1-Phenyl-1,2-propanedione | 2,5-Dimethyl-3,6-diphenylpyrazine | > 95:5 | 82% |

Workflow Logic Diagram

Figure 2: Operational workflow. Note the critical pH adjustment step before enzyme addition.

Troubleshooting & Self-Validation

Self-Validating Systems

-

Visual Cue: The reaction mixture often turns from yellow (PLP color) to a darker orange/brown as the pyrazine forms. Many pyrazines are fluorescent; a handheld UV lamp (365 nm) can confirm product formation directly in the vial.

-

pH Drift: If using Isopropylamine as a donor, the reaction produces acetone as a byproduct. However, if using Alanine/Pyruvate, the pH may drift. Validation: If pH drops below 7.0, the enzyme activity plummets. Periodic pH checks are mandatory.

Common Pitfalls

-

Substrate Inhibition:

-Diketones are reactive and can inhibit enzymes at high concentrations (>20 mM).-

Solution: Use a fed-batch approach, adding substrate in 5 mM pulses every 2 hours.

-

-

Incomplete Oxidation: The dihydropyrazine intermediate may persist.

-

Solution: Stir the reaction vigorously or bubble air through the mixture for 1 hour post-reaction to drive aromatization.

-

References

-

Kroutil, W. et al. (2013). "Asymmetric synthesis of amines by transaminases." ChemCatChem.

-

Turner, N. J. et al. (2010). "Biocatalytic synthesis of chiral amines using

-transaminases." Current Opinion in Chemical Biology. -

Ward, J. M. et al. (2014). "Biocatalytic synthesis of substituted pyrazines and pyrroles." Chemical Communications.

-

Sato, H. et al. (2021). "Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase." Scientific Reports.

-

Ghosh, P. & Mandal, A. (2011). "Greener approach toward one pot route to pyrazine synthesis."[2] Green Chemistry Letters and Reviews.

Sources

Application Note: Protecting Group Strategies for 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Introduction: The Synthetic Challenge

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group and an electrophilic aldehyde on an electron-deficient pyrazine core, presents a significant challenge for selective chemical modification.[1][2][3][4] To perform multi-step syntheses that modify one part of the molecule while preserving the other, a robust and often orthogonal protecting group strategy is not just advantageous, but essential.[5][6]

This guide provides a detailed technical overview and field-proven protocols for the protection and deprotection of the amino and aldehyde groups of this versatile scaffold. We will explore the causality behind strategic choices, focusing on reaction conditions that ensure high yields and chemoselectivity, thereby enabling complex synthetic routes.

Core Chemical Principles & Strategic Considerations

The reactivity of this compound is dictated by several factors:

-

Electron-Deficient Pyrazine Ring: The two nitrogen atoms in the pyrazine ring, compounded by the electron-withdrawing effects of the two chlorine atoms and the carbaldehyde, render the aromatic system highly electron-poor.

-

Reduced Nucleophilicity of the Amino Group: Consequently, the lone pair of the 3-amino group is significantly delocalized into the ring, reducing its nucleophilicity compared to a typical aniline. This can make standard N-protection protocols sluggish, sometimes requiring catalysts or slightly more forcing conditions.[2]

-

Reactive Aldehyde: The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. It readily participates in reactions like reductive amination, making its protection crucial if other parts of the molecule are to be modified with nucleophiles or reducing agents.[7][8]

An ideal protecting group strategy must be orthogonal , meaning each protecting group can be removed under specific conditions without affecting the other.[5][6][9][10] This allows for the sequential unmasking and reaction of the functional groups.

Strategy I: Protection of the 3-Amino Group

The most common strategy for protecting an amino group is its conversion to a carbamate.[9] Carbamates are generally stable to a wide range of reagents but can be cleaved under specific, controlled conditions.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection due to its stability under basic, hydrogenolytic, and mildly nucleophilic conditions.[11][12] Its removal is cleanly effected by strong acid, typically trifluoroacetic acid (TFA).[13][14]

Causality of Choice: The Boc group is ideal when subsequent synthetic steps involve bases (e.g., deprotonation), organometallics, or palladium-catalyzed couplings. Its acid-lability provides a clear and selective deprotection pathway.

Caption: Workflow for N-Boc protection and deprotection.

Protocol 3.1.1: N-Boc Protection of this compound

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (N₂ or Ar), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Note: The reduced nucleophilicity of the amino group makes DMAP catalysis highly beneficial for driving the reaction to completion.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M aqueous HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 3.1.2: N-Boc Deprotection

-

Preparation: Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.2 M).

-

Deprotection: Add an equal volume of trifluoroacetic acid (TFA). Caution: TFA is highly corrosive.

-

Reaction: Stir the solution at room temperature for 1-2 hours. Effervescence (CO₂ and isobutylene) will be observed. Monitor by TLC or LC-MS.

-

Isolation: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM. The resulting residue can be co-evaporated with toluene to remove residual TFA.

-

Neutralization: Dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Strategy II: Protection of the 2-Carbaldehyde Group

Aldehydes are commonly protected as acetals, which are inert to strong bases, nucleophiles (like Grignard reagents or organolithiums), and hydrides.[15][16][17][18] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.

Causality of Choice: Acetal protection is the strategy of choice when subsequent reactions involve nucleophilic attack or basic conditions that would otherwise target the aldehyde. Deprotection is readily achieved with aqueous acid.[19]

Caption: Workflow for aldehyde protection and deprotection.

Protocol 4.1.1: Aldehyde Protection as a Dioxolane Acetal

-

Setup: To a solution of this compound (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Continue reflux for 4-12 hours, or until no more water is collected and TLC/LC-MS analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Protocol 4.1.2: Acetal Deprotection

-

Preparation: Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and 1 M aqueous HCl (e.g., 3:1 v/v).

-

Reaction: Stir the solution at room temperature for 4-8 hours. Monitor the hydrolysis by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is sluggish.

-

Work-up: Once deprotection is complete, carefully neutralize the acid by adding solid NaHCO₃ or saturated aqueous NaHCO₃ until effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected aldehyde.

Orthogonal Strategy: A Combined Workflow

The true power of protecting groups lies in their orthogonal application. The N-Boc and acetal groups constitute a robust orthogonal pair. The acetal is stable to the anhydrous acidic conditions (TFA/DCM) used for Boc removal, while the Boc group is stable to the aqueous acidic conditions used for acetal cleavage. This allows for selective deprotection. A more classic orthogonal pair is a base-labile amine protecting group (like Fmoc) and an acid-labile acetal.

However, a common and effective strategy involves protecting the more sensitive or reactive group first, performing the desired chemistry, and then deprotecting.

Caption: Orthogonal workflow: modifying the amine.

In this workflow, the aldehyde is first protected as an acetal. This allows the amino group to be modified under basic conditions (e.g., alkylation with NaH and an alkyl halide) without affecting the aldehyde. Finally, the acetal is hydrolyzed to reveal the aldehyde, yielding a product selectively modified at the nitrogen.

Summary of Protecting Group Strategies

| Functional Group | Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Stability Profile |

| Amino | Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP (cat.), DCM, rt | TFA/DCM or HCl/Dioxane | Stable to base, nucleophiles, H₂/Pd. Labile to strong acid. |

| Amino | Cbz (Carboxybenzyl) | Cbz-Cl, Base, DCM, 0 °C to rt | H₂/Pd-C (Hydrogenolysis) | Stable to acid and base. Labile to catalytic hydrogenation.[9][20] |

| Aldehyde | Dioxolane Acetal | Ethylene Glycol, p-TsOH, Toluene, Reflux | Aqueous Acid (e.g., 1M HCl) | Stable to base, nucleophiles, organometallics, hydrides. Labile to acid. |

References

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

-

Royal Society of Chemistry. (2015). Dual protection of amino functions involving Boc. [Link]

-

ResearchGate. (2012). Protecting groups in amino acids. [Link]

-

Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

-

Kauer, P., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

-

Zadrazilova, I., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. [Link]

-

Isidro-Llobet, A., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

Zadrazilova, I., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]

-

Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ACS Publications. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Kos, J., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. PubMed. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

ResearchGate. (2017). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. [Link]

-

Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

-

ResearchGate. (2018). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

-

The Organic Chemistry Tutor. (2014). Using Acetals as a Protecting Group for Aldehydes and Ketones. YouTube. [Link]

-

Gribkova, E., et al. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

-

MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

Rowles, H. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. peptide.com [peptide.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Cbz-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazine Synthesis

Introduction

Pyrazines are critical pharmacophores in kinase inhibitors (e.g., Bortezomib intermediates) and essential flavor/fragrance components. However, their synthesis is often plagued by three "silent killers": uncontrollable polymerization (tarring) , regio-isomeric mixtures , and incomplete oxidative aromatization .

This guide moves beyond textbook recipes to address the causality of these failures. It provides self-validating protocols designed to isolate variables and ensure reproducibility in a drug discovery context.

Module 1: The Condensation Protocol (Maillard & Gutknecht Types)

Core Issue: "My reaction turned into black tar." Root Cause: The condensation of 1,2-diamines with 1,2-dicarbonyls is highly exothermic. High concentrations and uncontrolled temperatures promote oligomerization over cyclization.

Standardized Optimization Protocol

Do not simply mix reagents. Follow this kinetic control strategy.

-

Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) .

-

Why? Protic solvents stabilize the polar hemiaminal intermediates, preventing premature dehydration that leads to linear polymers.

-

-

Temperature Staging:

-

Phase 1 (Nucleophilic Attack): 0°C to 10°C. Dropwise addition of the diamine to the diketone (never the reverse) to maintain a local excess of electrophile.

-

Phase 2 (Dehydration): Slowly warm to Room Temperature (RT) over 2 hours.

-

Phase 3 (Thermodynamic Equilibration): Reflux only after TLC confirms the disappearance of the diamine.

-

-

Acidity Control:

-

Add catalytic Acetic Acid (AcOH) (5-10 mol%).

-

Why? It activates the carbonyl without protonating the amine nucleophile entirely, a common mistake with stronger mineral acids.

-

Troubleshooting Q&A

Q: I see a new spot on TLC, but it’s not my product. What is it? A: It is likely the dihydropyrazine intermediate.

-

Diagnosis: This intermediate is often yellow/orange and less polar than the diamine but more polar than the pyrazine.

-

Fix: This is not a failure; it is a paused reaction. You must force aromatization (see Module 2). Do not attempt to purify this intermediate on silica; it will decompose.

Q: My yield is low (<30%) despite clean conversion. A: Check your workup. Pyrazines are highly water-soluble and volatile.

-

Fix: Avoid aqueous washes if possible. Remove solvent via rotary evaporation (carefully, >20 mbar for volatile alkyl-pyrazines) and purify directly. If extraction is necessary, saturate the aqueous phase with NaCl and use CHCl₃ (chloroform) rather than EtOAc.

Module 2: Oxidative Aromatization

Core Issue: "I formed the ring, but it won't aromatize." Root Cause: Condensation yields 2,3-dihydropyrazine. Spontaneous air oxidation is often too slow or competes with polymerization.

Decision Matrix: Choosing the Right Oxidant

| Oxidant | Condition | Best For | Drawback |

| MnO₂ (Activated) | Reflux in DCM/CHCl₃ | Lab-scale (<1g), acid-sensitive substrates | Heterogeneous solid waste; variable activity batches. |

| DDQ | RT in Toluene/Benzene | High-value, complex intermediates | Expensive; difficult removal of hydroquinone byproduct. |

| Air/KOH | Reflux in EtOH | Simple alkyl-pyrazines (Green Chem) | Requires strong base tolerance; slower kinetics. |

| Pd/C + Heat | >150°C (Diphenyl ether) | Industrial scale-up | Harsh conditions; incompatible with halides. |

Protocol: MnO₂ Mediated Dehydrogenation

-

Stoichiometry: Use 5–10 equivalents of activated MnO₂. (Commercial "activated" MnO₂ often has low active oxygen content; excess is required).

-

Procedure: Add MnO₂ to the crude dihydropyrazine solution in DCM. Stir vigorously at reflux for 2–4 hours.

-

Monitoring: Watch for the disappearance of the fluorescent/yellow dihydropyrazine spot.

-

Workup: Filter through a pad of Celite. Warning: Do not let the filter cake dry out completely (fire hazard).

Module 3: Regioselectivity in Asymmetric Synthesis

Core Issue: "I have a mixture of 2,5- and 2,6-isomers." Root Cause: When reacting an unsymmetrical diamine with an unsymmetrical diketone, the initial nucleophilic attack is governed by a subtle balance of sterics and electronics.

Strategic Solutions

Option A: Steric Control (The "Bulky" Route) If one carbonyl is significantly more hindered (e.g., adjacent to a t-butyl or phenyl group), the less hindered amine (primary vs. secondary) will attack the less hindered carbonyl.

-

Optimization: Lower the temperature to -20°C to maximize the kinetic differentiation.

Option B: The Stepwise "Alpha-Amino" Route (High Fidelity) If high regioselectivity (>95:5) is required, abandon the one-pot condensation.

-

Step 1: Synthesize the

-amino ketone (via Neber rearrangement or azide reduction). -

Step 2: Dimerize (self-condensation) or react with an amino-acid amide.

-

Step 3: This forces the nitrogen placement, guaranteeing the substitution pattern.

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points between the condensation pathway and the oxidation requirement.

Figure 1: Reaction workflow highlighting the critical instability of the dihydropyrazine intermediate.

FAQ: Purification & Handling

Q: My product streaks on the silica column. How do I fix this? A: Pyrazines are basic. They interact with the acidic silanols on standard silica gel.

-

Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system. Alternatively, use neutral alumina which is less likely to cause degradation or streaking.

Q: How do I remove the persistent amine smell from the product? A: Small pyrazines have low olfactory thresholds.

-

Solution: Perform a final wash with 0.1 M HCl (if your product is not acid-labile) to remove unreacted diamines, followed by rapid neutralization and extraction. For non-basic pyrazines, sublimation is the gold standard for high purity.

References

-

General Condensation Mechanism

-

Oxidative Dehydrogenation

- Title: "Manganese Dioxide as a Stable Oxidant for the Synthesis of Pyrazines."

- Source:Tetrahedron Letters.

- Context: Validates MnO2 protocols for converting dihydropyrazines.

-

Regioselectivity Strategies

- Title: "Regioselective Synthesis of Substituted Pyrazines."

- Source:Chemical Reviews.

- Context: Detailed review of steric vs. electronic control in heterocyclic synthesis.

-

Green Chemistry Approaches

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Welcome to the technical support center for experiments involving 3-Amino-5,6-dichloropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on reaction outcomes. Here, we address common challenges and frequently asked questions to empower you with the expertise to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.

Issue 1: Low Yield in Condensation Reactions (e.g., Schiff Base Formation)

Question: I am attempting a condensation reaction between this compound and a primary amine to form a Schiff base, but my yields are consistently low (<30%). I have tried running the reaction in Toluene, but the results are poor. What could be the issue?

Answer: The low yield in your condensation reaction is likely due to a combination of reactant solubility and the polarity of the reaction medium. While non-polar solvents like Toluene can be effective for azeotropic removal of water, they may not be optimal for solubilizing the polar starting material, this compound, and the likely polar amine.

Causality:

-

Solubility: The starting material possesses polar functional groups (amino and aldehyde) and a heterocyclic ring, which limits its solubility in non-polar solvents. Poor solubility leads to a heterogeneous reaction mixture and consequently, a slower reaction rate and lower yield.

-

Transition State Stabilization: Condensation reactions proceed through polar intermediates and transition states. A more polar solvent can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. Studies on condensation reactions involving aldehydes have shown that polar solvents tend to result in higher yields, especially for less reactive molecules.[1]

Troubleshooting Protocol: Solvent Screening for Condensation

-

Setup: Prepare several small-scale reactions in parallel, each with a different solvent.

-

Solvent Selection: Choose a range of solvents with varying polarities. See the table below for suggestions.

-

Reaction Conditions: Maintain consistent reaction parameters (temperature, concentration, stoichiometry) across all setups.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Analysis: Compare the yields and purity of the product in each solvent to identify the optimal conditions.

Table 1: Suggested Solvents for Optimizing Condensation Reactions

| Solvent | Type | Dielectric Constant (ε) | Rationale | Expected Outcome |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Good starting point, dissolves many organics. | Moderate to good yield. |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Higher polarity, good for stabilizing polar intermediates. | Potentially higher yield than DCM. |

| Ethanol (EtOH) | Polar Protic | 24.6 | Can act as a mild acid catalyst but may form acetals. | Yield may vary; monitor for side products. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point, excellent solvating power for polar molecules. | Likely to give a high yield, but purification can be challenging. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar than DCM, but a good solvent for many reagents. | Moderate yield expected. |

Issue 2: Unwanted Side Products in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to substitute one of the chlorine atoms on this compound with a nucleophile (e.g., a secondary amine) but I am observing a mixture of products, including what appears to be a di-substituted product and some starting material decomposition. I am using methanol as the solvent.

Answer: The formation of multiple products and decomposition in a nucleophilic aromatic substitution (SNAr) reaction is often a consequence of the solvent choice. While polar protic solvents like methanol can dissolve the reactants, they can also interfere with the reaction in several ways.

Causality:

-